Product packaging for 2-Amino-2-propylhexanoic acid(Cat. No.:CAS No. 6300-77-2)

2-Amino-2-propylhexanoic acid

Cat. No.: B14740147
CAS No.: 6300-77-2
M. Wt: 173.25 g/mol
InChI Key: RROKIQMNWJVNHN-UHFFFAOYSA-N
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Description

2-Amino-2-propylhexanoic acid is a non-natural amino acid derivative of interest in medicinal chemistry and life sciences research. Compounds in this class, characterized by their alkyl side chain and functional groups, often serve as crucial intermediates in organic synthesis and are valuable for investigating structure-activity relationships. Researchers utilize these molecules as building blocks for the synthesis of more complex peptides, potential pharmaceutical candidates, or as reference standards in analytical method development. The propylhexanoic acid backbone suggests potential relevance in neurological and metabolic studies, drawing parallels to other bioactive compounds. Specific applications, mechanism of action, and detailed physicochemical properties for this compound should be confirmed from newly published literature or experimental data. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B14740147 2-Amino-2-propylhexanoic acid CAS No. 6300-77-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6300-77-2

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-amino-2-propylhexanoic acid

InChI

InChI=1S/C9H19NO2/c1-3-5-7-9(10,6-4-2)8(11)12/h3-7,10H2,1-2H3,(H,11,12)

InChI Key

RROKIQMNWJVNHN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)(C(=O)O)N

Origin of Product

United States

Chemical Transformations and Reaction Pathways of 2 Amino 2 Propylhexanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for various chemical modifications, although its reactivity is tempered by the bulky adjacent substituents.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. For sterically hindered amino acids, standard Fischer esterification conditions (an alcohol with a catalytic acid) can be slow and inefficient. More robust methods are often necessary. One effective process involves the use of chlorosulphonic acid and an alcohol. google.com In this method, the chlorosulphonic acid reacts with the alcohol in situ to form an alkylsulfate, which then acts as a powerful esterifying agent. google.com This approach has proven effective for a range of α-amino acids, including those with bulky side chains. google.com

Amidation: The formation of an amide bond, particularly in the context of peptide synthesis, is severely challenged by steric hindrance. nih.govthieme.de Coupling a sterically hindered amine with the carboxylic acid of an α,α-disubstituted amino acid like 2-Amino-2-propylhexanoic acid is among the most difficult amide bond formations. nih.govacs.org Conventional coupling reagents often fail or give poor yields. chimia.ch Innovative strategies have been developed to overcome this, such as using α,α-disubstituted α-amidonitriles which can react with N-alkyl cysteines without a traditional coupling reagent. nih.gov Another approach involves the direct coupling of isocyanates with Grignard reagents, which has shown success in creating highly hindered amides. chimia.ch For amidation with less hindered amines, borate (B1201080) esters like B(OCH₂CF₃)₃ have been used as effective reagents for direct amide synthesis from unprotected amino acids. nih.gov

Table 1: Representative Conditions for Sterically Hindered Amide Bond Formation
Amine ComponentAcid Component/PrecursorCoupling Method/ReagentsProduct TypeYieldReference
Peptide with N-alkyl cysteinePeptide with α,α-disubstituted α-amidonitrileHeat (60 °C), no coupling reagentSterically hindered peptideGood nih.govacs.org
Mesitylmagnesium bromideVarious isocyanates (e.g., tert-butyl, adamantyl)Direct Grignard additionHighly hindered amideGood chimia.ch
PropylamineUnprotected amino acidB(OCH₂CF₃)₃α-amino amide- nih.gov
Primary/Secondary AminesAldehydesNHC-mediated anodic oxidationAmideHigh researchgate.net

Reduction: The carboxylic acid moiety can be reduced to the corresponding primary alcohol, yielding 2-amino-2-propylhexan-1-ol. Due to the low reactivity of carboxylic acids towards many reducing agents, powerful reagents are typically required. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, though its high reactivity and flammability can be disadvantages. stackexchange.com A milder and more selective alternative is a system of sodium borohydride (B1222165) (NaBH₄) and iodine (I₂), which can effectively reduce both N-protected and unprotected amino acids to their corresponding amino alcohols. stackexchange.com Another method involves activating the carboxylic acid, for instance with 1,1'-carbonyldiimidazole (B1668759) (CDI), to form an imidazolide (B1226674) intermediate, which is then readily reduced by sodium borohydride. benthamopen.com This one-pot procedure is efficient, proceeds with retention of optical purity, and is compatible with various protecting groups. benthamopen.com

Oxidation: The oxidation of the carbon skeleton of amino acids is a complex process that typically begins with the removal of the amino group. youtube.com The resulting α-keto acid (2-keto-2-propylhexanoic acid) can then be further oxidized. youtube.comnih.gov Under strong oxidative conditions, the pathway can involve decarboxylation to yield aldehydes or smaller carboxylic acids. nih.gov Metal-catalyzed reactions, often employing iron (Fenton chemistry), can promote the oxidation of all types of amino acids. nih.gov Additionally, free radical-mediated oxidation can lead to hydroxylation or cleavage of the polypeptide chain in proteins. researchgate.net

Reactivity of the Primary Amine Group

The primary amine of this compound is a nucleophilic center, but its reactivity is sterically hindered. This necessitates careful selection of reaction conditions and often requires the use of protecting groups to achieve selectivity. libretexts.org

To perform selective chemistry on the carboxylic acid moiety or to prevent unwanted side reactions like self-polymerization, the amine group must be "protected". libretexts.orgslideshare.net This involves converting the amine into a less reactive derivative, which can be cleanly removed later.

Common protecting groups for amino acids include:

tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed with a strong acid like trifluoroacetic acid (TFA).

Carboxybenzyl (Cbz): Introduced using benzyl (B1604629) chloroformate and removed by catalytic hydrogenolysis.

9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu and is notably base-labile, typically removed by piperidine. organic-chemistry.org

These protecting groups are essential for controlled, sequential reactions such as peptide synthesis. libretexts.orgnih.gov The choice of protecting group depends on the desired reaction conditions for subsequent steps.

N-Alkylation: Introducing alkyl groups to the sterically hindered nitrogen atom requires specific methodologies. Traditional methods like using alkyl halides can lead to over-alkylation and are not atom-economical. nih.gov Modern approaches, such as "borrowing hydrogen" catalysis, offer a greener and more selective alternative. nih.govresearchgate.net In this process, a catalyst (often based on ruthenium or iridium) temporarily removes hydrogen from an alcohol to form an aldehyde in situ. nih.govresearchgate.net The amine then reacts with the aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amino acid. nih.gov This method produces water as the only byproduct and has been successfully applied to the N-alkylation of α-amino acid esters and amides with excellent retention of stereochemistry. nih.govnih.gov

N-Acylation: This reaction forms an amide bond at the nitrogen atom and is fundamental to peptide chemistry. researchgate.net Due to the steric hindrance of this compound, highly reactive acylating agents or catalyzed reactions are needed. Acyl chlorides or anhydrides are common reagents. youtube.com In peptide synthesis, the carboxylic acid of another amino acid (which is N-protected) is activated using coupling reagents before being introduced to the amine. arkat-usa.org The reduced nucleophilicity of the sterically hindered amine in the target molecule makes these reactions challenging, often requiring longer reaction times or more potent coupling agents. chimia.ch

Table 2: Comparison of N-Alkylation and N-Acylation Methods for Amines/Amino Acids
TransformationReagent(s)Catalyst/ConditionsKey FeaturesReference
N-Alkylation AlcoholsRuthenium or Iridium complexes ("Borrowing Hydrogen")Atom-economical, water is the only byproduct, high stereochemical retention. nih.govnih.gov
N-Alkylation Alkyl HalidesBaseTraditional method, risk of over-alkylation, produces salt waste. nih.gov
N-Acylation Acyl Chlorides / AnhydridesBase or heatHighly reactive, common for simple acylations. youtube.com
N-Acylation N-Protected Amino AcidCoupling Reagents (e.g., BOP, HOBt)Standard for peptide synthesis, can be challenging for hindered amines. arkat-usa.org
N-Acetylation AcetonitrileAlumina, continuous-flowUses a mild, inexpensive reagent and catalyst. nih.gov

Lactams: Lactams are cyclic amides formed by the intramolecular cyclization of an amino acid. wikipedia.orgbyjus.com For this compound, the amino group and carboxylic acid are attached to the same carbon. Intramolecular condensation would lead to the formation of a three-membered ring known as an α-lactam (an aziridin-2-one). These structures are highly strained and generally unstable, making their synthesis difficult. While methods exist for forming larger, more stable lactam rings (e.g., γ- and δ-lactams) from other amino acids, the formation of an α-lactam from this specific substrate would be a challenging synthetic target. wikipedia.org

Oxazolidinones: Oxazolidinones are five-membered heterocyclic compounds that can be synthesized from amino acids. One pathway involves the reaction of the amino acid with a carbonyl compound, such as formaldehyde (B43269) or another aldehyde. mdpi.com This reaction can proceed through the formation of a Schiff base, followed by an intramolecular cyclization. The presence of metal ions can stabilize the Schiff base intermediate and influence the formation of the oxazolidinone ring. mdpi.com Alternatively, oxazolidinones can be synthesized from the corresponding amino alcohol (the reduction product from section 3.1.2) by reaction with phosgene, urea, or other carbonate precursors. organic-chemistry.org

Transformations of the Alkyl Side Chains

The alkyl side chains of this compound, a propyl and a butyl group, are composed of sp³-hybridized carbons and are generally unreactive. Transformations of these chains would require harsh reaction conditions, typically involving radical pathways.

Direct halogenation of the propyl and butyl side chains would likely proceed via a free radical mechanism, which lacks selectivity and can lead to a mixture of mono- and poly-halogenated products at various positions along the chains. Such non-selective reactions are generally not preferred in targeted synthesis.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. fiveable.mesolubilityofthings.com For the alkyl side chains of this compound, FGI would typically be a multi-step process. For instance, if a hydroxyl group were present on one of the side chains, it could be converted into a good leaving group, such as a tosylate or mesylate, which could then be displaced by a halide ion (a nucleophilic substitution reaction) to form a halogenated derivative. ub.eduvanderbilt.edu However, methods for the initial selective hydroxylation of the unactivated alkyl chains are complex and not widely documented for this specific class of amino acids.

A different type of functional group interconversion involves the primary amine at the α-position. In other amino acids, this amine can be converted to a halogen via reactions like diazotization followed by treatment with a halide source. nih.gov This process, which occurs with retention of configuration, effectively transforms the amino acid into an α-halo acid. nih.gov

Table 1: General Functional Group Interconversion Reactions This table outlines general transformations theoretically applicable for functionalizing alkyl chains, though specific examples for this compound are not documented.

Starting Functional Group Reagent(s) Resulting Functional Group Reaction Type
R-H (Alkane) Br₂, light (hν) R-Br (Alkyl Bromide) Free Radical Halogenation
R-OH (Alcohol) SOCl₂ or PBr₃ R-Cl or R-Br Nucleophilic Substitution
R-OH (Alcohol) 1. TsCl, pyridine (B92270) 2. NaX R-X (Alkyl Halide) Nucleophilic Substitution
R-X (Alkyl Halide) NaCN R-CN (Nitrile) Nucleophilic Substitution

The introduction of unsaturations (carbon-carbon double or triple bonds) into the saturated propyl and butyl side chains of this compound is a synthetically challenging task that is not well-described in the literature for this type of compound.

Theoretically, this could be achieved via a two-step sequence involving:

Halogenation: A selective radical halogenation to introduce a halogen atom onto the desired position of the alkyl chain. As mentioned, achieving high selectivity is difficult.

Elimination: Treatment of the resulting alkyl halide with a strong, non-nucleophilic base to induce an elimination reaction (dehydrohalogenation), forming an alkene.

Given the challenges in controlling the initial halogenation step and potential competing reactions, synthesizing unsaturated derivatives of this compound would more likely be accomplished by starting with precursors that already contain the double or triple bond, rather than by attempting to introduce it onto the saturated amino acid.

Peptide Coupling and Conjugation Reactions

The reactivity of the amine and carboxylic acid groups is central to the utility of this compound, particularly in peptide synthesis and conjugation.

Peptide Coupling

The formation of a peptide bond is a condensation reaction between the carboxylic acid of one amino acid and the amine of another. bachem.com For this compound, this process is complicated by significant steric hindrance. The quaternary α-carbon, substituted with both a propyl and a butyl group, shields the amino group and hinders its approach to an activated carboxyl group, and likewise sterically encumbers the carboxyl group for activation and subsequent reaction.

Conventional coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with additives are often inefficient for coupling such sterically hindered amino acids. researchgate.net To overcome this, more potent activating agents and specialized methods are required. Research on other α,α-disubstituted amino acids, such as Cα,α-dipropylglycine (DPG), provides insight into effective strategies. researchgate.net

Effective coupling reagents for sterically hindered amino acids include:

Phosphonium and Uronium Salts: Reagents like PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) have been successfully used for the synthesis of peptides containing hindered amino acids like DPG. researchgate.net

Amino Acid Halides: The conversion of the N-protected amino acid to its acyl fluoride (B91410) or chloride creates a highly reactive species capable of overcoming steric barriers. bachem.comthieme.de

N-Acylbenzotriazoles: Activating the carboxyl group of an N-protected hindered amino acid with benzotriazole (B28993) creates a stable, yet reactive intermediate that can effectively couple with another amino acid. acs.orgnih.gov This method has been shown to proceed with high yields and retention of chirality. acs.orgnih.gov

Table 2: Selected Coupling Reagents for Sterically Hindered Amino Acids

Reagent Class Example(s) Key Feature Reference(s)
Phosphonium Salts PyAOP, PyBrOP High reactivity, effective for hindered couplings. researchgate.net
Uronium/Aminium Salts HATU, COMU Generate highly activated esters for efficient coupling. bachem.com
Acyl Halides (Generated from N-protected amino acid) Highly reactive acylating agents. bachem.comthieme.de

Conjugation Reactions

As a xenobiotic carboxylic acid (a compound foreign to a biological system), this compound can potentially undergo Phase II metabolism via conjugation reactions. al-edu.com The most common pathway for carboxylic acids is conjugation with an endogenous amino acid, most frequently glycine (B1666218) in humans. pharmacy180.comresearchgate.net

This process is generally a two-step enzymatic reaction that occurs in the mitochondria of the liver and kidney: pharmacy180.comresearchgate.net

Activation: The carboxylic acid group of the xenobiotic is activated by ATP and Coenzyme A (CoA) to form a high-energy acyl-CoA thioester intermediate. pharmacy180.com

Acylation: The acyl group from the xenobiotic-CoA thioester is transferred to the amino group of an amino acid (e.g., glycine), catalyzed by an N-acyltransferase enzyme. This forms a new amide bond, resulting in a conjugate that is typically more water-soluble and readily excretable. pharmacy180.com

Substitution at the α-carbon, as in this compound, can significantly influence the metabolic fate. For some α-substituted acids, this structural feature can hinder β-oxidation, potentially shifting the metabolic pathway more towards amino acid conjugation. al-edu.com Besides glycine, conjugation with other amino acids such as glutamine and taurine (B1682933) can also occur, though this is less common. al-edu.compharmacy180.com

Structural Elucidation and Conformational Analysis of 2 Amino 2 Propylhexanoic Acid

Advanced Spectroscopic Characterization

The definitive structural and conformational analysis of 2-Amino-2-propylhexanoic acid would necessitate a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecule's connectivity, stereochemistry, and three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.

A full NMR analysis would be required to assign all proton and carbon signals and establish connectivity.

¹H NMR: Would be used to identify the chemical environment of all hydrogen atoms. The spectrum would be expected to show signals for the two propyl groups and the hexanoic acid backbone, with characteristic chemical shifts for protons adjacent to the amino and carboxylic acid groups.

¹³C NMR: Would determine the number of unique carbon environments. For this compound, nine distinct carbon signals would be anticipated, corresponding to the carboxylic acid carbon, the quaternary α-carbon, and the various methylene (B1212753) and methyl groups of the propyl and hexyl chains.

Table 1: Predicted NMR Data for this compound (Hypothetical)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (COOH) - ~175-180
C2 (C-NH₂) - ~60-65
C3 ~1.5-1.7 ~30-35
C4 ~1.2-1.4 ~25-30
C5 ~1.2-1.4 ~22-27
C6 ~0.8-1.0 ~14
C1' (Propyl CH₂) ~1.6-1.8 ~35-40
C2' (Propyl CH₂) ~1.3-1.5 ~17-22
C3' (Propyl CH₃) ~0.8-1.0 ~14
NH₂ Variable -
OH (Carboxyl) Variable -

Note: This table is hypothetical and intended for illustrative purposes. Actual chemical shifts would depend on the solvent and other experimental conditions.

As this compound is a chiral molecule (the α-carbon is a stereocenter), advanced NMR techniques could be used to determine its stereochemistry if a chiral auxiliary or a chiral solvating agent were used. Alternatively, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) on a diastereomeric derivative could help elucidate the relative stereochemistry.

Vibrational Spectroscopy (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

FTIR: An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the amino group (N-H stretching around 3300-3500 cm⁻¹), the carboxylic acid (O-H stretching around 2500-3300 cm⁻¹ and C=O stretching around 1700-1725 cm⁻¹), and C-H stretching vibrations from the alkyl chains (around 2850-2960 cm⁻¹).

Raman: Raman spectroscopy would complement the FTIR data. The C-C backbone and C-H bending modes would likely provide a characteristic "fingerprint" for the molecule.

Mass Spectrometry Techniques (e.g., LC-ESI-QQ, MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound.

LC-ESI-QQ: Liquid Chromatography-Electrospray Ionization-Triple Quadrupole Mass Spectrometry would be the method of choice for analyzing this amino acid. ESI would generate a protonated molecule [M+H]⁺.

MS/MS: Tandem mass spectrometry (MS/MS) on the parent ion would induce fragmentation. The resulting fragment ions would be characteristic of the structure. Expected fragmentations would include the loss of water (H₂O), formic acid (HCOOH), and cleavage of the alkyl chains, helping to confirm the connectivity of the propyl and hexyl groups.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, is single-crystal X-ray crystallography. This technique requires the compound to be in a crystalline form. The analysis would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state and confirming its R or S configuration. To date, no crystallographic data for this compound has been deposited in the Cambridge Structural Database or reported in the literature.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool for investigating the properties of molecules at an atomic level. For α,α-disubstituted amino acids, which include this compound, these methods provide invaluable insights into their structure, stability, and behavior. These non-proteinogenic amino acids are of significant interest as they can modify peptide conformations and are precursors to bioactive compounds. nih.govresearchgate.net The steric hindrance imposed by the two alkyl groups at the α-carbon makes their experimental study challenging, thus elevating the importance of computational approaches. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the electronic structure and energetics of molecules. nih.gov These methods have been successfully applied to various α,α-dialkylated α-amino acids to predict their properties with high accuracy. rsc.orgresearchgate.net

The analysis of the energetic and electronic structure of α,α-disubstituted amino acids is crucial for understanding their reactivity and interactions. DFT calculations, for instance, have been used to investigate the structures, energetics, and ionization potentials of the 20 standard α-amino acids. researchgate.net Similar approaches can be applied to this compound to determine its stable conformations and their relative energies.

For example, studies on other α,α-dialkylated amino acids have shown that the relative energies of different conformers can be calculated to identify the most stable structures in the gas phase. rsc.org These calculations often involve geometry optimization to find the minimum energy structures on the potential energy surface. researchgate.net The electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be determined, providing insights into the molecule's reactivity. researchgate.net

Table 1: Illustrative Energetic Properties from Quantum Chemical Calculations on α,α-Disubstituted Amino Acids

PropertyMethodSignificance for this compound
Relative Conformational EnergiesDFT (e.g., B3LYP)Predicts the most stable spatial arrangements of the propyl and hexyl chains.
Ionization PotentialDFT, HFIndicates the energy required to remove an electron, affecting its behavior in redox reactions.
Proton AffinityDFT, HFDetermines the likelihood of protonation at the amino and carboxyl groups, influencing its acid-base properties.
Dipole MomentDFT, HFProvides information about the molecule's polarity and its potential for intermolecular interactions.

This table is illustrative and based on general applications of quantum chemistry to amino acids.

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. For α,α-dialkylated α-amino acids, accurate computation of spectroscopic properties has been achieved through a combination of DFT and wave-function methods. rsc.org

For instance, theoretical calculations can predict vibrational frequencies (infrared and Raman spectra), which correspond to the different vibrational modes of the molecule. nih.gov These predicted spectra can be used to identify the characteristic vibrational signatures of the functional groups in this compound. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for 13C, can be computed with a high degree of accuracy using DFT, aiding in the interpretation of experimental NMR data and the validation of protein structures. nih.gov

Table 2: Predicted Spectroscopic Parameters from Quantum Chemical Calculations for Analogs of this compound

Spectroscopic ParameterComputational MethodRelevance to Structural Elucidation
Vibrational Frequencies (IR/Raman)DFT (e.g., B3LYP/6-31G*)Identification of functional groups and conformational states. nih.gov
13C and 1H NMR Chemical ShiftsDFT (GIAO method)Assignment of NMR signals and determination of the three-dimensional structure. nih.gov
Rotational ConstantsWave-function composite methodsComparison with microwave spectroscopy data for precise gas-phase structure determination. rsc.orgresearchgate.net

This table is illustrative and based on general applications of quantum chemistry to amino acids.

The conformational flexibility of the propyl and hexyl side chains in this compound necessitates a thorough conformational search to identify all low-energy structures. The introduction of an α-alkyl substituent significantly restricts the conformational freedom of the amino acid backbone. nih.gov

Force field-based methods offer a computationally efficient way to explore the conformational space of large molecules. These methods use a classical mechanics approach, where the potential energy of the system is calculated using a set of parameters known as a force field. The development of accurate force field parameters for unnatural amino acids, including α,α-disubstituted ones, is an active area of research. nih.govfrontiersin.orgnih.gov

Force fields like AMBER have been extended to include parameters for non-canonical amino acids, derived from ab initio calculations. nih.govacs.orgambermd.org For this compound, a suitable force field would be used to perform molecular dynamics simulations or systematic conformational searches to generate a large number of possible conformations. These conformations can then be clustered and ranked based on their energies to identify the most probable structures.

While force field methods are fast, their accuracy depends on the quality of the parameters. Ab initio and DFT-based methods provide a more rigorous approach to conformational analysis by calculating the energy from first principles. These methods can be used to create a potential energy surface by systematically varying key dihedral angles and calculating the energy at each point.

For α,α-disubstituted amino acids, DFT calculations have been used to analyze several low-energy structures. rsc.org A common strategy involves an initial conformational search using a less computationally expensive method (like a force field), followed by geometry optimization and energy calculation of the most promising conformers using a higher level of theory, such as DFT or even more accurate wave-function based methods. rsc.orgresearchgate.net This combined approach balances computational cost with accuracy, providing a reliable picture of the conformational landscape of molecules like this compound. Studies on peptides containing α,α-disubstituted amino acids have revealed that the side chains can significantly influence the secondary structure, favoring either helical or extended conformations. researchgate.netnih.gov

Molecular Dynamics Simulations for Solution-State Conformations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics in a solution environment. For α,α-disubstituted amino acids like this compound, MD simulations can reveal the influence of the bulky α-substituents on the molecule's flexibility and its interactions with solvent molecules, typically water.

Research Findings from Analogue Simulations:

MD simulations of analogous α,α-disubstituted amino acids, such as 2-aminoisobutyric acid (Aib), in aqueous solutions have been performed to understand their conformational preferences. These studies often focus on the Ramachandran plot distribution of the backbone dihedral angles (φ and ψ), which are critical in determining the secondary structure of peptides.

For monomeric Aib in water, simulations show that its conformational space is significantly more restricted than that of proteinogenic amino acids like alanine. The gem-dimethyl groups of Aib sterically hinder large regions of the Ramachandran plot, leading to a strong preference for conformations in the helical regions (both right-handed α-helix and left-handed α-helix). This inherent conformational constraint is a hallmark of α,α-disubstituted amino acids.

When incorporated into peptides, the conformational propensities of Aib are even more pronounced. Oligomers of Aib are known to strongly induce the formation of 310-helical structures. wikipedia.org MD simulations of Aib-containing peptides in water have corroborated these experimental findings, showing stable helical structures maintained throughout the simulation time. The simulations reveal the formation of intramolecular hydrogen bonds that stabilize the helical fold, a feature that is less common in peptides composed of unconstrained amino acids.

For this compound, it is anticipated that MD simulations would show even greater conformational restriction than Aib due to the larger propyl and butyl groups at the α-carbon. The increased steric bulk would likely further limit the accessible φ and ψ angles, potentially favoring specific helical conformations with even greater propensity. The hydrophobic nature of the propyl and butyl chains would also influence its interaction with water, possibly leading to specific solvation structures around the nonpolar side chains.

Table 1: Representative Torsional Angle Preferences for an α,α-Disubstituted Amino Acid Analogue (Aib) in Peptides from Computational Studies

Dihedral AnglePreferred Range (Right-handed Helix)Preferred Range (Left-handed Helix)
φ (phi)-57° ± 20°+57° ± 20°
ψ (psi)-30° ± 20°+30° ± 20°

Note: These values are representative for Aib in a peptide chain and illustrate the restricted conformational space that leads to helical structures.

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For amino acids, this can involve relating physicochemical properties to their influence on peptide conformation, receptor binding, or other biological effects.

While specific QSAR studies on a series containing this compound are not available in the literature, the principles can be understood from studies on other series of α,α-disubstituted amino acids and related compounds. A typical QSAR study on analogues would involve the following steps:

Dataset Assembly: A series of α,α-disubstituted amino acids with varying α-alkyl groups would be synthesized and their biological activity (e.g., inhibitory concentration on an enzyme, receptor binding affinity) would be measured.

Descriptor Calculation: For each analogue in the series, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Key Findings from Analogue QSAR Studies:

QSAR studies on various classes of molecules, including those with structural similarities to amino acids, have shown that biological activity is often governed by a combination of steric, electronic, and hydrophobic factors. nih.gov For a hypothetical series of α,α-disubstituted amino acids including this compound, the following descriptors would be of high importance:

Steric Descriptors: Parameters like molecular volume, surface area, and the length of the alkyl substituents (propyl and butyl groups in this case) would be critical. The steric bulk at the α-carbon is a defining feature of these amino acids and directly influences how they fit into a peptide structure or a receptor binding site. nih.gov

Hydrophobic Descriptors: The lipophilicity of the side chains, often quantified by the logarithm of the partition coefficient (logP), would be a key factor. The increasing length of the alkyl chains would increase hydrophobicity, which could enhance or decrease activity depending on the nature of the biological target.

Topological Descriptors: Indices like the Kier's molecular connectivity index (χ) can quantify the degree of branching and complexity of the molecule, which has been shown to correlate with the inhibition potency of some enzyme inhibitors. nih.gov

A QSAR model for analogues of this compound would likely reveal that an optimal balance of steric bulk and hydrophobicity is required for activity. While increased side chain length can lead to stronger hydrophobic interactions, excessive bulk might cause steric clashes, preventing optimal binding.

Table 2: Important Molecular Descriptors in QSAR Studies of Amino Acid Analogues

Descriptor ClassSpecific Descriptor ExampleProperty RepresentedRelevance to this compound
StericMolar VolumeSize and bulk of the moleculeThe large propyl and butyl groups create significant steric hindrance.
StericSterimol Parameters (L, B1, B5)Length and width of substituents in different dimensionsQuantifies the specific shape of the propyl and butyl groups.
HydrophobicLogPLipophilicity/hydrophobicityThe alkyl side chains are highly hydrophobic.
ElectronicDipole MomentPolarity and charge distributionInfluences electrostatic interactions.
TopologicalValence Molecular Connectivity Index (¹χv)Molecular branching and complexityReflects the connectivity of the carbon skeleton.

Incorporation of 2 Amino 2 Propylhexanoic Acid into Peptide and Peptidomimetic Architectures

Strategies for Non-Canonical Amino Acid Incorporation into Peptides

The integration of non-canonical amino acids (ncAAs) like 2-amino-2-propylhexanoic acid into peptide chains is a key strategy in protein engineering, allowing for the creation of novel functionalities and enhanced stability. nih.gov Several methods have been developed to achieve this, each with its own advantages and limitations.

Solid-phase peptide synthesis (SPPS) is the most widely used method for preparing peptides in a laboratory setting. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. iris-biotech.de The use of protecting groups for the α-amino group is crucial to prevent unwanted side reactions. altabioscience.com The two most common protecting group strategies are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) approaches. nih.govgoogle.com

The Fmoc-based strategy is often preferred due to its milder deprotection conditions, which are compatible with a wider range of modified amino acids. nih.gov The general cycle of SPPS involves:

Attachment of the first amino acid to the resin. iris-biotech.de

Deprotection of the α-amino group.

Coupling of the next protected amino acid.

Repetition of the deprotection and coupling steps until the desired sequence is assembled. iris-biotech.de

Cleavage of the completed peptide from the resin and removal of side-chain protecting groups. iris-biotech.de

For sterically hindered amino acids like this compound, specialized coupling reagents and conditions may be necessary to achieve efficient incorporation. For instance, amino acid fluorides have proven effective for coupling sterically demanding residues. nih.gov The quality of the Fmoc-protected amino acid derivatives is also critical for the success of the synthesis. nih.gov

Table 1: Comparison of Boc and Fmoc SPPS Strategies nih.goviris-biotech.degoogle.com

FeatureBoc StrategyFmoc Strategy
α-Amino Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Strong acid (e.g., TFA)Mild base (e.g., piperidine)
Resin Cleavage Strong acid (e.g., HF)Mild acid (e.g., TFA)
Orthogonality Less orthogonalHighly orthogonal
Compatibility Less suitable for sensitive modificationsSuitable for a wide range of modifications

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), predates SPPS and involves the synthesis of peptides entirely in solution. masterorganicchemistry.com While it can be more tedious due to the need for purification after each step, it offers advantages for large-scale synthesis and for peptides that are difficult to assemble on a solid support. nih.govyoutube.com

Key challenges in solution-phase synthesis include the potential for racemization and the difficulty in removing excess reagents and byproducts. youtube.com To overcome these issues, protecting groups are employed to block reactive functional groups, and coupling reagents are used to facilitate the formation of the peptide bond. masterorganicchemistry.com Recent advancements, such as the use of biomimetic coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®), have made solution-phase synthesis faster and more efficient, with reactions often completing in minutes. mdpi.com Another approach, Group-Assisted Purification (GAP) chemistry, aims to simplify purification by avoiding chromatography and recrystallization. nih.gov

Beyond chemical synthesis, methods have been developed to incorporate non-canonical amino acids directly into proteins within living cells. nih.gov These biosynthetic and semi-synthetic approaches offer powerful tools for studying protein function and creating novel biomaterials. rsc.orgresearchgate.netyoutube.com

One major strategy is nonsense suppression , where a stop codon (typically the amber codon, UAG) is repurposed to encode a non-canonical amino acid. labome.com This requires an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is specific for the desired ncAA and does not interfere with the host cell's translational machinery. labome.com Another technique, frameshift suppression , uses quadruplet codons to incorporate ncAAs, offering the potential to encode multiple different ncAAs in a single protein. pnas.org

While the direct biosynthetic incorporation of a sterically demanding α,α-disubstituted amino acid like this compound can be challenging for the ribosome, advancements in evolving synthetases and ribosomes are expanding the scope of genetically encodable monomers. medium.comnih.gov Semi-synthetic approaches, such as native chemical ligation, combine chemical peptide synthesis with recombinant protein expression to produce larger proteins with site-specific modifications. rsc.org

Impact on Peptide Secondary and Tertiary Structures

The incorporation of α,α-disubstituted amino acids like this compound has a profound impact on the conformational preferences of a peptide chain. The steric bulk of the two α-substituents restricts the available dihedral angles (phi, φ and psi, ψ) of the peptide backbone, favoring specific secondary structures.

One of the most significant effects of incorporating α,α-disubstituted amino acids is the strong propensity to induce and stabilize helical conformations, particularly the 3₁₀-helix . explorationpub.com The 3₁₀-helix is a tighter helix than the more common α-helix, characterized by i→i+3 hydrogen bonds. uwlax.eduexplorationpub.com

The simplest α,α-disubstituted amino acid, α-aminoisobutyric acid (Aib), is a well-known 3₁₀-helix inducer. explorationpub.comexplorationpub.com Peptides rich in Aib often adopt stable 3₁₀-helical structures. uwlax.edu The presence of two alkyl groups on the α-carbon, as in this compound, sterically restricts the backbone to the helical region of the Ramachandran plot. While Aib itself strongly favors the 3₁₀-helix, the interplay with other residues can lead to the formation of α-helices or mixed 3₁₀/α-helical structures. explorationpub.comscispace.com The increased stability of α-helical peptides through such substitutions is a valuable tool in designing therapeutic agents. nih.gov

Table 2: Helical Parameters

Helix TypeHydrogen Bonding PatternResidues per TurnRise per Residue
α-Helix i → i+43.61.5 Å
3₁₀-Helix i → i+33.02.0 Å

While strongly promoting helices, the conformational rigidity imposed by this compound can also be used to influence other secondary structures like β-turns and β-sheets.

A β-turn is a secondary structure element that reverses the direction of the polypeptide chain, typically involving four amino acid residues. iiitd.edu.in The steric constraints of an α,α-disubstituted amino acid can favor its placement within a turn, pre-organizing the peptide backbone into a specific turn geometry. For example, certain constrained amino acids have been shown to stabilize type II' β-turns. nih.govresearchgate.net

Conversely, the incorporation of a rigid, helix-promoting residue like this compound into a sequence that would otherwise form a β-sheet can be disruptive. β-sheets are formed from extended β-strands that are linked by hydrogen bonds. nih.gov The restricted dihedral angles of an α,α-disubstituted amino acid are generally incompatible with the extended conformation required for a β-strand. Studies with other non-canonical amino acids, such as aza-amino acids, have shown that their incorporation into a β-strand region can significantly disrupt β-hairpin folding. mdpi.com Therefore, the strategic placement of this compound could be a tool to prevent β-sheet aggregation or to modulate the folding landscape of a peptide by disfavoring β-sheet formation. nih.gov

Stereochemical Control over Peptide Folding

The incorporation of this compound, an achiral α,α-disubstituted amino acid, into a peptide sequence exerts significant control over the resulting three-dimensional structure. Unlike standard α-amino acids, which have a hydrogen atom at the α-carbon, this compound possesses two propyl groups. This substitution introduces substantial steric hindrance that severely restricts the conformational freedom around the peptide backbone.

Influence on Peptide Biophysical Properties

The unique structural characteristics of this compound impart several advantageous biophysical properties to peptides that contain this residue.

Enhanced Proteolytic Stability

Peptides intended for therapeutic use often face the major challenge of rapid degradation by proteases in the body. The incorporation of unnatural amino acids is a widely used strategy to overcome this limitation. mdpi.com Proteases are enzymes that have evolved to recognize and cleave peptide bonds between naturally occurring L-amino acids. researchgate.net

The structure of this compound provides robust protection against enzymatic degradation. The two propyl groups at the α-carbon create a sterically hindered environment that physically blocks the active site of proteases, preventing them from binding to and cleaving the adjacent peptide bonds. This is a common feature of peptides containing α,α-disubstituted residues. Furthermore, because most natural proteases are highly specific to the stereochemistry of L-amino acids, the non-natural structure of this compound makes it a poor substrate for these enzymes. researchgate.net This enhanced resistance to proteolysis increases the in vivo half-life of the peptide, a critical attribute for drug development. mdpi.comnih.gov

Modification of Hydrophobicity and Solvation Properties

Hydrophobicity is a critical physicochemical property that governs peptide folding, aggregation, solubility, and interaction with biological membranes. peptide2.comnih.gov The side chains of the 20 proteinogenic amino acids span a wide range of hydrophobicities. The introduction of this compound into a peptide sequence significantly alters its hydrophobic character.

Table 1: Comparison of Amino Acid Hydrophobicity

This table presents a selection of amino acids and their relative hydrophobicity indices. The values are normalized for comparison, with more positive values indicating greater hydrophobicity. The projected value for this compound is an estimate based on its aliphatic structure.

Amino AcidHydrophobicity Index (Normalized)Side Chain Characteristic
Arginine (Arg)-14Positively Charged, Hydrophilic
Glycine (B1666218) (Gly)0Neutral
Alanine (Ala)41Slightly Hydrophobic
Valine (Val)76Hydrophobic
Leucine (Leu)97Very Hydrophobic
Phenylalanine (Phe)100Very Hydrophobic, Aromatic
This compound (Projected)>100Highly Hydrophobic, Aliphatic

Conformational Constraints and Rigidity in Peptide Design

One of the primary challenges in peptide-based drug design is managing the inherent conformational flexibility of linear peptides. nih.gov A flexible peptide can adopt numerous shapes, and only one or a few may be the "active" conformation that binds to a biological target. This flexibility can lead to lower binding affinity and specificity.

Incorporating residues like this compound is a key strategy for introducing conformational rigidity. nih.gov As discussed previously, the steric bulk of the gem-dipropyl groups severely restricts the available phi (φ) and psi (ψ) backbone torsion angles. This "locks" a segment of the peptide into a well-defined, predictable conformation. nih.gov By reducing the entropic penalty of binding—the cost of "freezing" a flexible molecule into its bound state—such constraints can lead to significantly improved binding affinity and receptor selectivity. This approach allows chemists to design peptides that are pre-organized into the correct shape for interacting with their target, a fundamental principle in structure-based drug design. nih.gov

Table 2: Impact of this compound on Peptide Design

This table summarizes the effects of incorporating this compound on key aspects of peptide structure and function.

PropertyEffect of IncorporationUnderlying MechanismDesign Advantage
Conformational FlexibilityDrastically ReducedSteric hindrance from gem-dipropyl groups restricts φ/ψ angles.Pre-organization for target binding, reduced entropic penalty. nih.gov
Secondary StructurePromotes Helical FoldsConstrained backbone angles favor helical (α, 3₁₀) conformations. nih.govStabilization of desired secondary structures. nih.gov
Proteolytic StabilitySignificantly IncreasedSteric shielding of peptide bonds from protease active sites. researchgate.netLonger biological half-life. mdpi.com
HydrophobicityIncreasedAddition of two non-polar propyl groups.Modulation of solubility and membrane interaction. peptide2.com

Design and Synthesis of Foldamers and Peptidomimetics Incorporating this compound

Foldamers are synthetic oligomers that mimic the ability of natural biopolymers like proteins and nucleic acids to fold into well-defined, three-dimensional structures. nih.gov The predictable and potent conformational-directing properties of this compound make it an excellent building block for the design of novel foldamers and peptidomimetics. nih.gov

The design principle involves using the rigidifying effect of this amino acid to enforce a specific global architecture. By alternating this compound with other natural or unnatural amino acids, scientists can create new molecular scaffolds with shapes not accessible to natural peptides. These structures can be designed to present functional groups in a precise spatial arrangement, mimicking the active sites of proteins and enabling them to perform functions like molecular recognition, catalysis, or inhibition of protein-protein interactions.

However, the synthesis of peptides and foldamers containing such sterically demanding residues presents a significant challenge. Standard solid-phase peptide synthesis (SPPS) protocols may be inefficient. The coupling of an amino acid to the sterically hindered amine of this compound, and the activation of its equally hindered carboxylic acid group, can be extremely difficult. google.com These synthetic hurdles often require the development of specialized, more potent coupling reagents and optimized reaction conditions to achieve acceptable yields. google.com Despite these challenges, the unique properties conferred by this compound continue to drive research into its use for creating next-generation peptidomimetics and functional folded molecules.

Table 3: Compound Names Mentioned in This Article

Research Applications in Chemical Biology and Medicinal Chemistry Non Clinical Focus

Development as Chiral Building Blocks in Organic Synthesis

Non-natural amino acids like 2-Amino-2-propylhexanoic acid are considered valuable chiral building blocks in organic synthesis. These building blocks are instrumental in the modular synthesis of novel drug candidates. youtube.com The presence of a chiral center and functional groups allows for the controlled, stereoselective construction of complex molecular architectures. The use of such building blocks ensures precise control over the final compound's structure, which is a critical aspect of designing molecules with specific biological activities. youtube.com

Organic building blocks are foundational to the bottom-up modular assembly of various molecular constructs. youtube.com In medicinal chemistry, these organo-functionalized molecules are selected for the systematic synthesis of new potential drugs. youtube.com The ability to incorporate unique, non-natural amino acid structures like this compound allows chemists to explore a wider chemical space and design molecules with novel properties.

Probing Molecular Interactions and Biological Pathways in Research Models

The study of enzyme-substrate interactions is fundamental to understanding biological catalysis and designing enzyme inhibitors. Non-canonical amino acids can be used to probe and alter the substrate specificity of enzymes. nih.gov By systematically incorporating non-natural amino acids into an enzyme's active site, researchers can remodel the site to better accommodate or react with specific substrates. nih.gov This approach can reveal key insights into the molecular recognition events that govern enzyme function. nih.govnih.gov

For instance, research on acetyl-CoA synthetase has shown that mutating residues within the substrate-binding pocket can alter its specificity. nih.gov While not directly involving this compound, this principle highlights how analogues can be used to probe the structural and functional requirements of an enzyme's active site. The unique steric and electronic properties of a non-natural amino acid can help to map the binding pocket and understand the forces that drive substrate recognition. nih.gov

Protein-protein interactions (PPIs) are central to nearly all cellular processes, making them attractive targets for therapeutic intervention. However, modulating PPIs with small molecules is challenging. Stapled peptides, which are conformationally restricted, have emerged as a promising class of molecules for inhibiting PPIs. nih.gov

The design of such peptides often involves grafting critical hydrophobic amino acid residues onto a cell-penetrating peptide scaffold. nih.gov While direct studies involving this compound in this context are not prevalent, its structural features suggest its potential as a component in designing novel peptidomimetics or scaffolds. The propyl and hexyl groups at the alpha-carbon could provide the necessary hydrophobicity and steric bulk to disrupt key interactions at a protein-protein interface. Furthermore, the development of novel cross-linkers that target acidic residues on protein surfaces is expanding the toolkit for studying PPIs, demonstrating the ongoing innovation in this field. nih.gov

Molecular probes are essential tools for visualizing and quantifying biological molecules and processes in real-time. nih.gov Amino acids are often targeted by chemosensors and probes due to their reactive amino and carboxyl groups, which can serve as chemical anchors. nih.gov

The development of PET probes for tumor imaging is an active area of research. For example, C-labeled 2-amino-2-methyl-butanoic acid has been evaluated as a potential PET probe for noninvasive tumor imaging. nih.gov This amino acid was found to be transported by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov Given the structural similarities, it is conceivable that a radiolabeled version of this compound could be explored for similar applications, leveraging the high metabolic activity of tumors and their demand for amino acids.

Contribution to Combinatorial Chemistry Libraries and Molecular Scaffolds

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of structurally diverse compounds for high-throughput screening. nih.gov This approach has significantly accelerated the pace of drug discovery. nih.gov The creation of combinatorial libraries often relies on the use of molecular scaffolds, which provide a core structure upon which various building blocks can be attached. colab.ws

Amino acids and their derivatives are frequently used as scaffolds or building blocks in combinatorial libraries due to their biocompatibility and the availability of diverse side chains. mdpi.com The use of positional scanning libraries, for example, allows for the systematic evaluation of millions of compounds to identify those with desired biological activity. nih.gov this compound, with its unique substitution pattern, could serve as a novel scaffold or building block to expand the diversity of combinatorial libraries, potentially leading to the discovery of new bioactive molecules.

Exploration in Neurological Research Models (Based on Analogues like Valproic Acid)

Valproic acid (VPA) is a widely used antiepileptic drug, but its use is associated with teratogenic effects, including neurodevelopmental disorders. nih.gov This has prompted research into its mechanisms of neurotoxicity and the design of safer analogues. nih.govnih.gov

Studies on amino analogues of valproic acid have been conducted to explore their potential anticonvulsant activity and to understand structure-activity relationships. nih.gov For example, the synthesis and evaluation of compounds like 2-n-propyl-4-aminopentanoic acid have provided insights into the structural requirements for anticonvulsant effects. nih.gov While this compound is not a direct metabolite or immediate analogue of VPA, its structural relation as an alpha-amino acid derivative of a branched-chain carboxylic acid places it within a class of compounds of interest for neurological research. Investigating such compounds in in vitro neurodevelopmental toxicity models could help to elucidate the molecular mechanisms underlying the effects of VPA and guide the design of new, potentially less toxic, therapeutic agents. nih.gov

Modulation of Neurotransmitter Systems (e.g., GABAergic)

No published research is available to describe the effects of this compound on neurotransmitter systems, including the GABAergic system.

Investigation of Cellular Processes in Neuronal Models

There are no documented studies on the use of this compound to investigate cellular processes in neuronal models.

Role in Mechanistic Studies of Biological Processes

Information regarding the role of this compound in the mechanistic studies of biological processes is not available in the current scientific literature.

Future Research Directions and Contemporary Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of α,α-disubstituted amino acids like 2-amino-2-propylhexanoic acid is inherently challenging due to the steric hindrance around the quaternary α-carbon. nih.govnih.gov This often necessitates multi-step approaches that may impact the reactive amino and carboxyl groups. nih.gov A primary focus of future research is the development of more efficient and sustainable synthetic methodologies. nih.govrsc.org

Current research is exploring novel strategies to overcome these synthetic hurdles. These include:

Synergistic Enantioselective Catalysis: This approach aims to achieve high enantioselectivity in the construction of the chiral center.

Visible-Light-Mediated Photocatalysis: This method offers a greener alternative to traditional synthetic methods.

Metal-Free Methodologies: The development of syntheses that avoid the use of heavy metals is a key goal for sustainable chemistry.

CO2 Fixation: Incorporating carbon dioxide as a C1 building block presents an atom-economical and environmentally friendly approach. nih.gov

Researchers are also working on optimizing existing methods, such as the alkylation of β-alanine derivatives, to be more practical and cost-effective by eliminating the need for inert atmospheres, dried solvents, and low temperatures. acs.orgacs.org The development of one-pot synthesis methods, like the ammonia-Ugi reaction, also shows promise for creating α,α-disubstituted α-amino acid derivatives from readily available starting materials. thieme-connect.com

Exploration of Novel Derivatives with Tailored Conformational and Stereochemical Properties

The introduction of two substituents at the α-carbon significantly restricts the conformational freedom of the amino acid. nih.gov This property is highly valuable in the design of peptides with specific secondary structures. Future research will focus on the synthesis and characterization of novel derivatives of this compound to precisely control these conformational and stereochemical properties.

The nature of the α-alkyl substituents has a profound impact on the resulting peptide conformation. For instance, peptides composed of chiral α-ethylated α,α-disubstituted amino acids tend to adopt a fully extended C5-conformation, while those with chiral α-methylated counterparts favor a 3(10)-helical structure. nih.gov By systematically varying the propyl and other alkyl groups in derivatives of this compound, researchers can fine-tune the backbone dihedral angles (phi and psi) of peptides, leading to the formation of specific secondary structures like helices and turns.

The stereochemistry of the α-carbon and any chiral centers in the side chains is also a critical factor. youtube.com The development of synthetic routes to produce enantiomerically pure derivatives is a significant area of research. nih.govrsc.orgrsc.org This includes the use of chiral auxiliaries and asymmetric catalysis to control the stereochemical outcome of the synthesis. nih.govresearchgate.net Understanding how the stereochemistry of these derivatives influences their biological activity and material properties is a key objective.

Integration of Advanced Computational Methods for Predictive Design

Advanced computational methods are becoming increasingly vital in the predictive design of novel amino acid derivatives. Quantum mechanical (QM) and molecular mechanics (MM) methods are employed to reliably predict the conformational propensities of both natural and non-coded amino acids. nih.gov While QM methods are generally more accurate, MM-based approaches are effective for larger systems. nih.gov

These computational tools can be used to:

Predict Conformational Landscapes: By calculating the energy of different conformers, researchers can predict the most stable three-dimensional structures of peptides containing this compound and its derivatives. nih.gov

Design Novel Derivatives: Computational modeling can guide the design of new derivatives with specific desired properties, such as enhanced stability or binding affinity to a target protein. rsc.org

Understand Structure-Activity Relationships: By correlating the computed structural features with experimental data, researchers can gain a deeper understanding of how the molecular structure dictates the function of these compounds.

The chemical shift index (CSI) derived from NMR spectroscopy, combined with computational data, can also help in determining the secondary structures of peptides incorporating these modified amino acids. nih.gov

Expanding Applications in Material Science and Supramolecular Chemistry

The self-assembly properties of amino acids and peptides are a burgeoning area of research with significant potential in material science and supramolecular chemistry. nih.gov The unique structural constraints of α,α-disubstituted amino acids like this compound make them attractive building blocks for the creation of novel nanomaterials and supramolecular architectures. researchgate.net

Future research in this area will likely focus on:

Self-Assembled Nanostructures: Investigating how derivatives of this compound can be designed to self-assemble into well-defined structures such as nanotubes, nanofibers, and vesicles. nih.gov These materials could have applications in drug delivery, tissue engineering, and biosensing. nih.gov

Supramolecular Polymers: Exploring the use of these amino acids to create polymers held together by non-covalent interactions, such as hydrogen bonds. researchgate.net These materials can exhibit unique properties, such as self-healing and responsiveness to external stimuli.

Functional Materials: The incorporation of these amino acids into materials can impart specific functionalities. For example, they could be used to create biocompatible materials for medical implants or to develop new catalysts with enhanced stability and activity. wordpress.com

The study of supramolecular synthons, which are recognizable patterns of intermolecular interactions, will be crucial in guiding the design of these materials. researchgate.net

Understanding Complex Structure-Function Relationships at the Molecular Level

A fundamental challenge and a key area for future research is to unravel the intricate relationship between the molecular structure of this compound and its derivatives and their resulting function. This involves understanding how subtle changes in the chemical structure, such as the length and branching of the alkyl chains or the stereochemistry of the α-carbon, translate into significant differences in biological activity or material properties.

Key areas of investigation include:

Peptide and Protein Engineering: Introducing these amino acids into peptides can enhance their stability against enzymatic degradation and modulate their biological activity. nih.govgoogle.com Understanding how the specific structure of the amino acid influences these properties is crucial for designing more effective therapeutic peptides.

Enzyme Inhibition: The unique steric and electronic properties of these amino acids can be exploited to design potent and selective enzyme inhibitors.

Receptor Binding: The conformational constraints imposed by these amino acids can be used to design ligands that bind with high affinity and specificity to biological receptors. nih.govnih.gov

By combining experimental techniques, such as X-ray crystallography and NMR spectroscopy, with advanced computational modeling, researchers can gain a detailed, atomic-level understanding of these structure-function relationships. This knowledge will be instrumental in the rational design of new molecules with tailored properties for a wide range of applications.

Q & A

Q. What approaches are used to investigate its potential neuroactive properties in vitro?

  • Methodological Answer : Conduct calcium imaging or patch-clamp electrophysiology on neuronal cultures to assess effects on ion channels. Measure neurotransmitter release (e.g., GABA, glutamate) via HPLC-ECD. Pair with siRNA knockdown of putative targets to confirm mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.